molecular formula C20H17ClN4OS B2727987 (4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone CAS No. 1170793-73-3

(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone

Cat. No. B2727987
CAS RN: 1170793-73-3
M. Wt: 396.89
InChI Key: ULBVPACENFUSSP-UHFFFAOYSA-N
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Description

(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and its potential use in the development of new drugs.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated the synthesis and antimicrobial activity of new pyridine derivatives, including those related to the specified compound. These studies highlight the preparation of amide derivatives through condensation processes and their in vitro antimicrobial activity screening against various strains of bacteria and fungi. The findings suggest variable and modest activity, indicating the potential of these compounds in antimicrobial applications (Patel, Agravat, & Shaikh, 2011).

Anti-mycobacterial Chemotypes

Another research focus has been on the identification of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones as new chemotypes with anti-mycobacterial properties. Through the synthesis and biological evaluation of structurally diverse derivatives, certain compounds have shown promising anti-tubercular activity against Mycobacterium tuberculosis, alongside evaluations of cytotoxicity. This suggests their potential as novel treatments for tuberculosis (Pancholia et al., 2016).

Synthesis and Biological Activity Studies

Further studies have involved the synthesis of derivatives by reaction of specific thiazole and piperazine compounds, with subsequent screening for in vitro anti-bacterial activity. These studies indicate that most compounds exhibit moderate to good antimicrobial activity, highlighting the therapeutic potential of these chemical frameworks (Mhaske et al., 2014).

properties

IUPAC Name

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1H-indol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS/c21-13-5-6-17-18(11-13)27-20(23-17)25-9-7-24(8-10-25)19(26)15-12-22-16-4-2-1-3-14(15)16/h1-6,11-12,22H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULBVPACENFUSSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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